3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
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Overview
Description
3-{3-[(5-Chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline, also known as 3-CPCDMA, is a small molecule that has been studied for its potential applications in various scientific research areas. It is a derivative of pyrrolidine and contains a pyrrolidine ring with a 5-chloropyrimidine moiety attached to it. 3-CPCDMA has been found to possess a variety of biochemical and physiological effects, making it an attractive research target.
Scientific Research Applications
3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has been studied for its potential applications in various scientific research areas. It has been used as a probe in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of membrane-associated proteins. It has also been used to study the structure and function of G-protein coupled receptors, as well as to assess the effects of various drugs on these receptors. Additionally, 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has been investigated for its potential use in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε . These are kinases involved in various cellular processes, including DNA repair, cell cycle progression, and circadian rhythms.
Mode of Action
This could involve binding to the active site of the kinase or allosteric sites that change the kinase’s conformation and activity .
Biochemical Pathways
This includes pathways related to cell cycle control, DNA repair, and circadian rhythms .
Result of Action
Modulation of ck1γ and ck1ε activity could potentially result in changes in cell cycle progression, dna repair mechanisms, and circadian rhythms .
Advantages and Limitations for Lab Experiments
The use of 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline in laboratory experiments has several advantages. It is relatively easy to synthesize, and the starting materials can be readily obtained from commercially available sources. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it an attractive research target. However, there are also some limitations associated with its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are a number of potential future directions for research on 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline. These include further investigation into its mechanism of action, as well as its effects on various enzymes and proteins. Additionally, further research could be conducted into its potential applications in drug discovery and development. Additionally, it could be investigated for its potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be conducted into its potential use as an antioxidant or anti-inflammatory agent.
Synthesis Methods
3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has been synthesized through various methods, including a condensation reaction of pyrrolidine-1-carbonyl chloride and 5-chloropyrimidine-2-carboxylic acid, followed by an N,N-dimethylation reaction. The starting materials can be readily obtained from commercially available sources, making the synthesis of 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline relatively straightforward.
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-21(2)14-5-3-4-12(8-14)16(23)22-7-6-15(11-22)24-17-19-9-13(18)10-20-17/h3-5,8-10,15H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLGWQIPCIJYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone |
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